(E)-2-(4-methylpent-4-enyl)but-2-enedioic acid
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Overview
Description
E-pentenylbutanedioic acid 32 is a synthetic organic compound characterized by the presence of a pentenyl group attached to a butanedioic acid backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-pentenylbutanedioic acid 32 typically involves the conjugate addition of an organocuprate to dimethyl acetylenedicarboxylate, followed by basic ester hydrolysisThe reaction conditions generally include the use of an organocuprate reagent, such as lithium diorganocuprate, in an inert atmosphere, followed by hydrolysis under basic conditions .
Industrial Production Methods: While specific industrial production methods for E-pentenylbutanedioic acid 32 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: E-pentenylbutanedioic acid 32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pentenyl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
E-pentenylbutanedioic acid 32 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.
Industry: Potential applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of E-pentenylbutanedioic acid 32 involves its interaction with specific enzymes. It acts as an inhibitor of undecaprenyl diphosphate synthase and protein farnesyltransferase. By binding to the active sites of these enzymes, the compound prevents their normal function, thereby inhibiting processes such as cell proliferation and microbial growth .
Comparison with Similar Compounds
Isopentenyl diphosphate analogues: These compounds share a similar structure but have a diphosphate moiety instead of the dicarboxylate group.
Maleic acid derivatives: Compounds like chaetomellic acid, which also have long alkyl substituents, exhibit similar inhibitory effects on enzymes.
Uniqueness: E-pentenylbutanedioic acid 32 is unique due to its specific structure, which allows it to inhibit multiple enzymes effectively. Its dicarboxylate moiety distinguishes it from other similar compounds, providing distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-2-(4-methylpent-4-enyl)but-2-enedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(2)4-3-5-8(10(13)14)6-9(11)12/h6H,1,3-5H2,2H3,(H,11,12)(H,13,14)/b8-6+ |
InChI Key |
UNWPWVUCTVWSSA-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=C)CCC/C(=C\C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=C)CCCC(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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